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Compound of Interest

Compound Name: Tyr-Gly

Cat. No.: B1582206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of

the dipeptides Tyr-Gly (Tyrosyl-Glycine) and Gly-Tyr (Glycyl-Tyrosine). By examining their

differential effects in key biological assays, including antioxidant capacity, angiotensin-

converting enzyme (ACE) inhibition, and opioid receptor binding, this document aims to furnish

researchers with the critical data and methodologies necessary to inform their work in drug

discovery and development.

Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of

Tyr-Gly and Gly-Tyr. A notable difference is observed in their antioxidant capacities, while

comparative quantitative data for ACE inhibition and opioid receptor binding are less prevalent

in the current literature.
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Biological Activity Tyr-Gly Gly-Tyr Reference

Antioxidant Activity

(TEAC Assay)

4.81 ± 0.10 µmol TE/

µmol

1.70 ± 0.27 µmol TE/

µmol
[1]

ACE Inhibitory Activity

(IC50)
Data not available Data not available

Opioid Receptor

Binding Affinity (Ki)
Data not available Data not available

In-Depth Analysis of Biological Activities
Antioxidant Activity
The positioning of the tyrosine residue is a critical determinant of the antioxidant capacity of

these dipeptides. Tyr-Gly, with its N-terminal tyrosine, demonstrates significantly higher

antioxidant activity than Gly-Tyr, which possesses a C-terminal tyrosine.

In a Trolox Equivalent Antioxidant Capacity (TEAC) assay, dipeptides with an N-terminal

tyrosine residue, such as Tyr-Gly, exhibit an average antioxidant capacity (AOC) of 4.81 ± 0.10

µmol TE/µmol.[1] This is approximately 1.4 times higher than the antioxidant capacity of free

tyrosine.[1] In contrast, dipeptides with a C-terminal tyrosine, like Gly-Tyr, show a considerably

lower average AOC of 1.70 ± 0.27 µmol TE/µmol, which is about half that of free tyrosine.[1]

The free amino group in the N-terminal position of Tyr-Gly is thought to play a significant role in

the mechanism of interaction with the ABTS radical cation, contributing to its enhanced

antioxidant effect.[1]

Antioxidant Mechanism of Tyrosine-Containing Peptides

The antioxidant activity of tyrosine-containing peptides is primarily attributed to the phenolic

hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free

radicals. This process is a form of hydrogen atom transfer (HAT). Additionally, these peptides

can act via a single electron transfer (SET) mechanism. The efficiency of these mechanisms is

influenced by the position of the tyrosine residue within the peptide sequence.
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Antioxidant mechanisms of tyrosine-containing peptides.

Angiotensin-Converting Enzyme (ACE) Inhibition
While direct comparative IC50 values for Tyr-Gly and Gly-Tyr are not readily available in the

reviewed literature, the structural characteristics of known ACE inhibitory peptides can offer

predictive insights. Potent ACE inhibitors are often short peptides, and those containing

hydrophobic amino acids, particularly with aromatic residues like tyrosine at the C-terminus,

have demonstrated significant inhibitory activity. This suggests that Gly-Tyr may exhibit a

stronger ACE inhibitory effect than Tyr-Gly.

Mechanism of ACE Inhibition by Peptides

ACE inhibitory peptides typically act as competitive or non-competitive inhibitors of the

angiotensin-converting enzyme. They bind to the active site or allosteric sites of ACE,

preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This

leads to a reduction in blood pressure.
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Simplified pathway of the Renin-Angiotensin System and ACE inhibition.

Opioid Receptor Activity
The N-terminal tyrosine residue is a well-established critical pharmacophore for the activity of

endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu). This suggests

that Tyr-Gly is more likely to exhibit significant opioid receptor binding affinity compared to Gly-

Tyr. However, direct comparative Ki values for these simple dipeptides are not available in the

current literature.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate

a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular

cAMP levels, and the modulation of ion channels. This ultimately results in a reduction in

neuronal excitability and the analgesic and other effects associated with opioids.
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Canonical signaling pathway of an opioid receptor.

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay for Antioxidant Activity
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This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable

DPPH free radical.

Methodology:

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific

concentration (e.g., 0.1 mM).

Various concentrations of the test peptides (Tyr-Gly and Gly-Tyr) are added to the DPPH

solution.

The reaction mixtures are incubated in the dark at room temperature for a specified period

(e.g., 30 minutes).

The absorbance of the solutions is measured at a specific wavelength (typically 517 nm)

using a spectrophotometer.

The percentage of DPPH radical scavenging activity is calculated using the following

formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where

A_control is the absorbance of the DPPH solution without the sample, and A_sample is the

absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals)

is determined by plotting the scavenging activity against the peptide concentration.

DPPH Assay Workflow

Start Prepare DPPH Solution Add Peptide Samples
(Tyr-Gly / Gly-Tyr) Incubate in Dark Measure Absorbance

(517 nm) Calculate % Scavenging Activity Determine IC50 End
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Workflow for the DPPH antioxidant assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of ACE, typically using a

synthetic substrate like Hippuryl-Histidyl-Leucine (HHL).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582206?utm_src=pdf-body
https://www.benchchem.com/product/b1582206?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

The assay is performed in a buffer solution (e.g., borate buffer) at a physiological pH (e.g.,

8.3).

A solution of ACE and the test peptide (Tyr-Gly or Gly-Tyr) at various concentrations are pre-

incubated.

The substrate, HHL, is added to initiate the enzymatic reaction.

The reaction is incubated at 37°C for a defined period.

The reaction is stopped by adding a strong acid (e.g., HCl).

The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl

acetate).

The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a

spectrophotometer.

The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Opioid Receptor Binding Assay
This radioligand binding assay measures the affinity of a compound for a specific opioid

receptor subtype (e.g., µ, δ, κ).

Methodology:

Cell membranes expressing the opioid receptor of interest are prepared.

The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-

receptors) and varying concentrations of the test peptide (Tyr-Gly or Gly-Tyr).

The incubation is carried out at a specific temperature for a set time to reach equilibrium.

The bound and free radioligand are separated by rapid filtration.
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The amount of radioactivity bound to the membranes is quantified using a scintillation

counter.

The concentration of the test peptide that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion
The available evidence strongly indicates that the biological activities of Tyr-Gly and Gly-Tyr

are significantly influenced by the position of the tyrosine residue. Tyr-Gly is a more potent

antioxidant than Gly-Tyr. Based on established structure-activity relationships, Tyr-Gly is also

predicted to have a higher affinity for opioid receptors, while Gly-Tyr is expected to be a more

effective ACE inhibitor. This guide provides a foundational framework for researchers, and

further direct comparative studies are warranted to fully elucidate the therapeutic potential of

these dipeptides.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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